Nukleoside und Nukleotide Analoge

Nucleoside and nucleotide analogues are synthetic molecules that mimic the structure of natural nucleosides or nucleotides, often used in pharmaceutical applications. These compounds play a crucial role in antiviral and anticancer therapies by interfering with viral replication processes or inhibiting specific enzymes involved in DNA synthesis within cells. For instance, they can act as inhibitors of reverse transcriptase (commonly found in retroviruses) or thymidine kinase, thereby disrupting the life cycle of viruses such as HIV and herpes simplex virus. Additionally, certain nucleoside analogues serve as chemotherapeutic agents by blocking the activity of DNA polymerases, leading to cell death in rapidly dividing cancer cells. Due to their distinct chemical structures, these analogues can exhibit improved stability, better cellular uptake, or reduced toxicity compared to their natural counterparts. Their applications span a wide range of medical treatments and are continuously being explored for new therapeutic strategies against various diseases.

- 3'-Thio-Pyrimidin-Nukleoside

- Thionukleoside

- Zyklopentyl-Nukleoside

- 3-Ribofuranosylpyrazole

- Oligonukleotide

- 3',5'-zyklische Purin-Nukleosid-Phosphorthioate

- Nukleoside und Nukleotide Analoge

- Ribonukleosid-Phosphoramidite

- 1,3-substituierte Cyclopentyl-Purin-Nukleoside

- 1-Pyranosyl-benzotriazole

- 2',3'-zyklische Purin-Nukleosid-Phosphorothioate

- 2-ribofuranosylindazoles

- Cyclobutyl nucleosides

- 1-pyranosylindoles

- 2',3'-cyclic pyrimidine nucleoside phosphorothioates

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

|

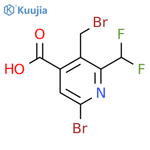

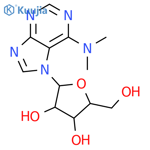

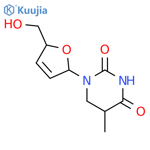

Cytidine,2',3'-didehydro-2',3'-dideoxy-3'-fluoro- (9CI) | 125362-05-2 | C9H10FN3O3 |

|

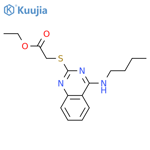

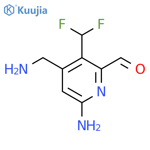

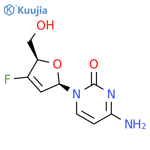

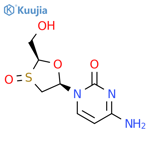

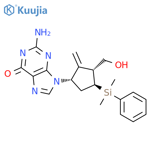

6H-Purin-6-one,2-amino-9-[2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl]-1,9-dihydro-,[1S-(1a,2a,3a,4b)]- (9CI) | 131043-40-8 | C11H14FN5O3 |

|

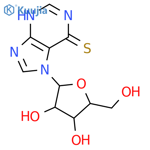

6H-Purine-6-thione,1,7-dihydro-7-b-D-ribofuranosyl- | 20187-89-7 | C10H12N4O4S |

|

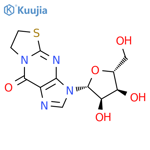

7H-Purin-6-amine,N,N-dimethyl-7-b-D-ribofuranosyl- | 23042-10-6 | C12H17N5O4 |

|

Lamivudine (R)-Sulfoxide | 160552-54-5 | C8H11N3O4S |

|

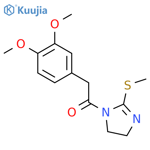

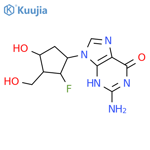

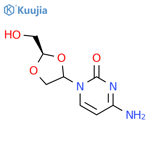

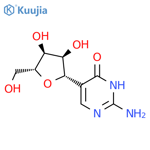

2(1H)-Pyrimidinone,4-amino-1-[2-(hydroxymethyl)-1,3-dioxolan-4-yl]-, (2R-trans)- (9CI) | 141196-85-2 | C8H11N3O4 |

|

Thiazolo[3,2-a]purin-9(3H)-one,6,7-dihydro-3-b-D-ribofuranosyl- | 52538-20-2 | C12H14N4O5S |

|

Stavudine | 3056-17-5 | C10H12N2O4 |

|

4-Dehydroxy-4-dimethylphenylsilyl Entecavir | 701278-07-1 | C20H25N5O2Si |

|

Pseudoisocytidine | 57100-18-2 | C9H13N3O5 |

Verwandte Literatur

-

Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985

-

3. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974

-

Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825

-

Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981

Empfohlene Lieferanten

-

atkchemicaFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

PRIBOLAB PTE.LTDFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Enjia Trading Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte